molecular formula C23H25N5O2 B11193042 1-(3-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea

1-(3-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea

Cat. No.: B11193042
M. Wt: 403.5 g/mol
InChI Key: CVKYBUXEJFLYME-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea is a complex organic compound that has garnered interest due to its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include various amines, isocyanates, and catalysts that facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-Methoxyphenyl)-3-{3-[6-(morpholin-1-YL)pyridazin-3-YL]phenyl}urea
  • 1-(3-Methoxyphenyl)-3-{3-[6-(piperazin-1-YL)pyridazin-3-YL]phenyl}urea

Uniqueness: 1-(3-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C23H25N5O2/c1-30-20-10-6-9-19(16-20)25-23(29)24-18-8-5-7-17(15-18)21-11-12-22(27-26-21)28-13-3-2-4-14-28/h5-12,15-16H,2-4,13-14H2,1H3,(H2,24,25,29)

InChI Key

CVKYBUXEJFLYME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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